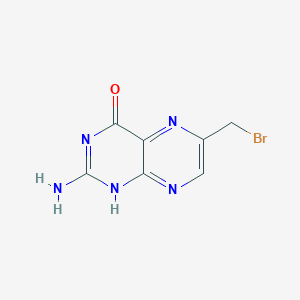

2-amino-6-(bromomethyl)-4(3H)-pteridinone

Vue d'ensemble

Description

Le Pirazmonam est un antibiotique monobactamique puissant à action anti-bactéries Gram-négatives. Il est particulièrement efficace contre Pseudomonas aeruginosa et d'autres espèces de Pseudomonas. Il présente généralement une faible activité contre les bactéries aérobies Gram-positives et les bactéries anaérobies .

Méthodes De Préparation

Le Pirazmonam est synthétisé par une série de réactions chimiques impliquant la formation de sa structure monobactamique principale. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau monobactamique : Cette étape implique la cyclisation d'un précurseur adapté pour former le cycle monobactamique.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour améliorer l'activité antibactérienne et la stabilité du composé.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir un composé de haute pureté.

Les méthodes de production industrielle du Pirazmonam impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes comprennent souvent des procédés à flux continu et des techniques de purification avancées pour répondre aux exigences de la fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Le Pirazmonam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des halogènes ou des nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Pirazmonam peut entraîner la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner la formation d'amines ou d'alcools .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 256.06 g/mol. Its structure features a pteridine ring, which is known for its biological activity and ability to interact with various biological targets.

Pharmaceutical Applications

Antitumor and Antimicrobial Properties

Research indicates that 2-amino-6-(bromomethyl)-4(3H)-pteridinone exhibits potential as an antitumor agent, making it a candidate for drug development against various cancers. It has been investigated for its ability to inhibit enzymes critical for DNA synthesis, such as thymidylate synthase, which is essential in cancer cell proliferation. Furthermore, its antimicrobial properties suggest potential applications in treating bacterial infections.

Folic Acid Antimetabolite Synthesis

This compound serves as a precursor in the synthesis of folic acid antimetabolites like aminopterin and methotrexate, which are used in cancer treatment. The bromomethyl group allows for nucleophilic displacement reactions with amino acids and other functional groups, enhancing the synthesis of these important therapeutic agents .

Enzyme Inhibition Studies

This compound has been shown to inhibit various enzymes, which can be leveraged for therapeutic purposes:

- Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells.

- Xanthine Oxidase Inhibition : This enzyme plays a role in purine metabolism. Inhibitors of xanthine oxidase are significant in managing conditions like gout and hyperuricemia.

These properties position the compound as a valuable tool in developing new chemotherapeutic agents targeting specific metabolic pathways.

Biochemical Research Applications

In biochemical research, this compound is utilized for:

- Proteomics Research : It serves as a biochemical probe in proteomics studies to investigate protein interactions and functions.

- Model Compound Studies : The compound is used as a model to study the reactivity and stability of related pteridine derivatives .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research focused on the inhibition of thymidylate synthase showed that modifications to the bromomethyl group could enhance binding affinity, leading to more potent inhibitors.

Mécanisme D'action

Pirazmonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to the weakening and eventual lysis of the bacterial cell wall. The compound’s high affinity for PBPs in gram-negative bacteria, particularly Pseudomonas aeruginosa, makes it highly effective against these pathogens .

Comparaison Avec Des Composés Similaires

Le Pirazmonam est similaire à d'autres antibiotiques monobactamiques, tels que l'aztréonam. Il se distingue par son activité intrinsèque plus élevée contre Pseudomonas aeruginosa et d'autres espèces de Pseudomonas. D'autres composés similaires comprennent :

Aztréonam : Un autre antibiotique monobactamique actif contre les bactéries Gram-négatives.

BAL30072 : Un monobactamique conjugué à un sidérophore dihydroxypyridone, actif contre Pseudomonas aeruginosa et Acinetobacter baumannii.

MC-1 : Un autre monobactamique conjugué à un sidérophore, avec une activité similaire à celle du BAL30072

Le Pirazmonam se distingue par sa forte activité intrinsèque contre les espèces de Pseudomonas et sa capacité à surmonter certains mécanismes de résistance bactérienne .

Activité Biologique

Introduction

2-Amino-6-(bromomethyl)-4(3H)-pteridinone, also known as Pirazmonam, is a synthetic compound belonging to the pteridine family. It exhibits significant biological activity, particularly as an antibiotic against gram-negative bacteria. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 89794-15-0 |

| Molecular Formula | C7H6BrN5O |

| Molecular Weight | 256.06 g/mol |

| Appearance | Beige to orange powder |

| Purity | >96% |

Pirazmonam exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death, making it particularly effective against pathogens such as Pseudomonas aeruginosa and other gram-negative bacteria .

Antimicrobial Activity

Pirazmonam has demonstrated potent activity against a variety of gram-negative bacteria, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

However, it shows limited efficacy against gram-positive bacteria and anaerobes . Studies indicate that its effectiveness is enhanced when used in combination with other antibiotics, which can help overcome resistance mechanisms.

Resistance Mechanisms

Research has shown that Pseudomonas aeruginosa can develop resistance to Pirazmonam through various mechanisms, including the modification of PBPs and the production of beta-lactamases. Understanding these resistance pathways is critical for developing strategies to enhance the efficacy of Pirazmonam in clinical settings .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of Pirazmonam:

- In Vitro Studies : A study conducted on various strains of Pseudomonas aeruginosa revealed that Pirazmonam inhibited bacterial growth at concentrations as low as 0.5 µg/mL. The study emphasized its potential use in treating infections caused by resistant strains.

- Combination Therapy : Research highlighted the synergistic effects of combining Pirazmonam with other antibiotics like meropenem. This combination was found to significantly reduce bacterial load in murine models infected with resistant strains of Klebsiella pneumoniae .

- Pharmacokinetics : A pharmacokinetic study indicated that Pirazmonam has favorable absorption characteristics with a half-life that supports its use in both intravenous and oral formulations. This property enhances its applicability in clinical settings for treating serious infections .

Propriétés

IUPAC Name |

2-amino-6-(bromomethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHGUACGXTYZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.